Attenuated Lewis Acidity via Ortho-OCF₃ Effect
The acidity of (trifluoromethoxy)phenylboronic acids is highly dependent on the position of the -OCF₃ substituent. The ortho isomer (most analogous to the target compound's OCF₃ position) is the least acidic, with a pKa of 9.51 ± 0.04, which is significantly higher (weaker acid) than the meta (pKa 7.79 ± 0.02) and para (pKa 8.11 ± 0.04) isomers [1]. This ortho effect is attributed to steric hindrance inhibiting the formation of the tetrahedral boronate ion [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 9.51 ± 0.04 (for ortho-(trifluoromethoxy)phenylboronic acid, the closest studied analog for the OCF₃ position) |
| Comparator Or Baseline | pKa = 7.79 ± 0.02 (meta isomer); pKa = 8.11 ± 0.04 (para isomer); pKa = 8.8 (unsubstituted phenylboronic acid) [1] |
| Quantified Difference | The ortho isomer is 1.72 pKa units less acidic than the meta isomer and 1.40 units less acidic than the para isomer. |
| Conditions | Potentiometric titration in aqueous solution at 25°C [1] |
Why This Matters
This demonstrates that the -OCF₃ group's position dramatically alters the electronic properties, and selecting the correct isomer is critical for applications like pH-controlled binding or as a reagent where acidity dictates reactivity.
- [1] Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. View Source
